molecular formula C13H12N2O3 B11048440 N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide

N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide

Cat. No. B11048440
M. Wt: 244.25 g/mol
InChI Key: YHSGERMTCUCYLE-UHFFFAOYSA-N
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Description

N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide: is a synthetic organic compound characterized by the presence of an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a phenylacetic acid derivative with an amide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Acetylation: : The acetylation of the oxazole ring is achieved by reacting the intermediate with acetic anhydride (CH₃CO)₂O in the presence of a base like pyridine. This step introduces the acetyl group at the desired position on the oxazole ring.

  • Final Coupling: : The final step involves coupling the acetylated oxazole intermediate with an appropriate amine or amide to form this compound. This reaction is typically carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the oxazole ring or the acetyl groups.

  • Substitution: : The compound can participate in substitution reactions, where functional groups on the oxazole ring or the phenyl ring are replaced by other groups. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted oxazole compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-3-methyl-1,2-oxazol-4-yl)acetamide
  • N-(5-acetyl-3-phenyl-1,2-thiazol-4-yl)acetamide
  • N-(5-acetyl-3-phenyl-1,2-imidazol-4-yl)acetamide

Uniqueness

N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide is unique due to its specific substitution pattern on the oxazole ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. For example, the presence of the phenyl group at the 3-position of the oxazole ring may enhance its binding affinity to certain biological targets, making it a more potent bioactive molecule.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its potential biological activities warrant further investigation for therapeutic applications.

properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C13H12N2O3/c1-8(16)13-12(14-9(2)17)11(15-18-13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,17)

InChI Key

YHSGERMTCUCYLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NO1)C2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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